molecular formula C15H11ClFN3O B2772706 N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1428349-12-5

N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No. B2772706
CAS RN: 1428349-12-5
M. Wt: 303.72
InChI Key: HAMXMDGYRHSJRG-UHFFFAOYSA-N
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Description

“N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide” is a chemical compound. Its structure and properties would be similar to other compounds in the “N-(2-chloro-4-fluorophenyl)-…” family .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine”, was synthesized from corresponding 2-chloro-4-fluoroacetophenone, thiourea, and bromine in dry ethanol .

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide focuses on the synthesis and characterization of various analogs, highlighting their potential applications in medicinal chemistry and drug discovery. For instance, the synthesis and crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide were explored, demonstrating its inhibition of cancer cell line proliferation, which suggests potential antitumor activity (Hao et al., 2017). Another study presented the synthesis and analytical characterization of novel research chemicals, including a detailed discussion on the bioisosteric replacement of an indazole ring, which is common in synthetic cannabinoids (McLaughlin et al., 2016).

Pharmacological Activities and Binding Interactions

Further research delves into the pharmacological activities and binding interactions of indazole derivatives. For example, a study on N-substituted indazole-5-carboxamides as potential drug candidates for Parkinson's disease treatment showed subnanomolar potency and selectivity as monoamine oxidase B inhibitors. This work provided insights into enzyme-inhibitor interactions and highlighted the therapeutic potential of these compounds (Tzvetkov et al., 2017). Another investigation into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives revealed their role as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors, suggesting potential for oral bioavailability improvements (Palanki et al., 2000).

Antiproliferative and Antimicrobial Activities

Indazole derivatives also exhibit antiproliferative and antimicrobial activities, as evidenced by the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides with noted activity against various cancer cell lines. This research emphasizes the potential of these compounds in cancer therapy (Maggio et al., 2011). Additionally, the antibacterial activities of novel N-arylpyrazole-containing enaminones highlight the versatility of indazole derivatives in developing new antimicrobial agents with significant effects on biofilm-forming bacterial strains (Riyadh, 2011).

Safety and Hazards

The safety data sheet for a related compound, “4-Chloro-2-fluorophenylboronic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O/c1-20-13-5-3-2-4-10(13)14(19-20)15(21)18-12-7-6-9(17)8-11(12)16/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMXMDGYRHSJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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